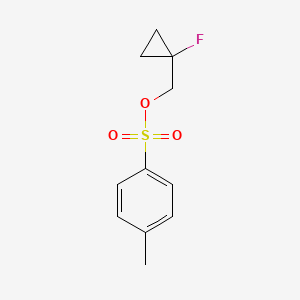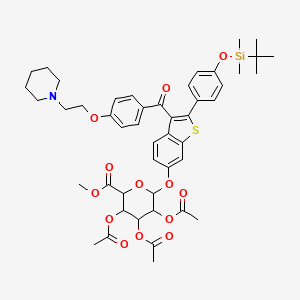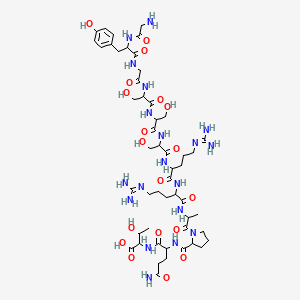
(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluorocyclopropyl group attached to a methylbenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Fluorocyclopropyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield the corresponding sulfone or sulfoxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyclopropyl derivatives.
Reduction: Formation of (1-Fluorocyclopropyl)methanol.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Chlorocyclopropyl)methyl 4-methylbenzenesulfonate
- (1-Bromocyclopropyl)methyl 4-methylbenzenesulfonate
- (1-Iodocyclopropyl)methyl 4-methylbenzenesulfonate
Uniqueness
(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and biological research.
Eigenschaften
Molekularformel |
C11H13FO3S |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(1-fluorocyclopropyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13FO3S/c1-9-2-4-10(5-3-9)16(13,14)15-8-11(12)6-7-11/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
UBCBJTDEOFGSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/no-structure.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)

![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
